N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.: 1351780-20-5
Cat. No.: VC4337507
Molecular Formula: C28H24N4O5
Molecular Weight: 496.523
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351780-20-5 |
|---|---|
| Molecular Formula | C28H24N4O5 |
| Molecular Weight | 496.523 |
| IUPAC Name | N-(4-acetamidophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C28H24N4O5/c1-18(33)29-20-11-13-21(14-12-20)30-24(34)17-32-25-22-9-5-6-10-23(22)37-26(25)27(35)31(28(32)36)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,29,33)(H,30,34) |
| Standard InChI Key | LTAAZSHDVNSSCB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrimidine derivative class, characterized by a fused benzofuran-pyrimidine scaffold substituted with a 2-phenylethyl group and an N-(4-acetamidophenyl)acetamide side chain. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-acetamidophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
| Molecular Formula | C₂₈H₂₄N₄O₅ |
| Molecular Weight | 496.523 g/mol |
| CAS Registry Number | 1351780-20-5 |
| Key Functional Groups | Acetamide, benzofuropyrimidine, dioxo, phenylethyl |
The fused benzofuropyrimidine system enables π-π stacking and hydrogen bonding, critical for interactions with biological targets .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves sequential reactions starting from simpler precursors. A representative pathway includes:
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Formation of Benzofuran Intermediate: Cyclization of 2-hydroxy-5-nitrobenzonitrile with chloroacetone yields 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one .
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Thiocarbamoylation: Treatment with ammonium thiocyanate and acetyl chloride forms N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide .
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Cyclization: Reflux with sodium hydroxide induces ring closure to form the benzofuropyrimidine core .
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Functionalization: Introduction of the 2-phenylethyl group via alkylation or nucleophilic substitution .
Key Reaction Conditions:
Industrial-Scale Approaches
Continuous flow reactors enhance efficiency and reduce costs for large-scale production. Recent advances in chemoselective [4+2] annulation using benzofuran-derived azadienes and carbodiimide anions offer improved yields (70–85%) .
Mechanistic Insights
Molecular Interactions
Density Functional Theory (DFT) calculations validate the chemoselectivity of annulation reactions, favoring carbodiimide anion intermediates over cyanamide derivatives . The compound’s planar benzofuropyrimidine core aligns with DNA intercalation or enzyme active-site binding .
Pharmacokinetics
Predicted properties (via computational models):
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Bioavailability: 55–60% (estimated).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend) |
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, NH), δ 7.6–7.3 (m, aromatic H) |
| MS (ESI) | m/z 497.2 [M+H]⁺ |
Challenges and Future Directions
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